Echinomycin, also known as Quinomycin A, is a naturally occurring cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. [, ] It was first isolated from the bacterium Streptomyces echinatus. [] Echinomycin exhibits potent antitumor and antimicrobial activity, making it a valuable tool in scientific research. [, , , ]
Echinomycin biosynthesis utilizes non-ribosomal peptide synthetase (NRPS), a modular enzyme machinery. [, ] The biosynthetic pathway involves the production of the quinoxaline-2-carboxylic acid (QXC) chromophore from L-tryptophan and the construction of the peptide backbone. [] This complex process involves several enzymatic steps, including β-hydroxylation, oxidative cleavage, and oxidative rearrangement. [] Echinomycin production has been achieved in Escherichia coli through the introduction of a plasmid-based biosynthetic pathway. []
Echinomycin consists of two quinoxaline chromophores linked by a cyclic octadepsipeptide ring. [, ] The molecule possesses pseudo-twofold symmetry, although this symmetry can be broken in certain conformations. [] The peptide portion of the molecule plays a crucial role in its DNA binding affinity and specificity. [, ] Crystal structures of Echinomycin complexed with DNA have been solved, revealing the presence of Hoogsteen base pairs adjacent to the binding site in some cases. [, , , ]
Echinomycin exerts its biological activity primarily through its strong and selective binding to DNA. [, ] It exhibits a preference for CpG steps in DNA, forming a complex with a binding site size of four base pairs. [, ] The binding process is influenced by the presence of a 2-amino group on the guanine bases within the CpG step, which is essential for specific binding. [] Echinomycin binding can induce structural distortions in DNA, including unwinding of the helix and the formation of Hoogsteen base pairs. [, , , , ]
Echinomycin is characterized by its poor water solubility, which has hindered its clinical development. [, ] To overcome this limitation, efforts have been made to complex Echinomycin with cyclodextrin to enhance its solubility. [, ] Echinomycin exhibits strong binding affinity to DNA, with association constants varying depending on the DNA sequence. [] Thermodynamic studies have shown that the enthalpy of interaction between Echinomycin and DNA is approximately -13 kJ/mol. [] Echinomycin's binding to DNA is influenced by the ionic strength of the solution, with higher ionic strength decreasing the binding constant. []
a) Anticancer Research: Echinomycin has shown potent antitumor activity against various cancer types, including pancreatic cancer, leukemia, and lung cancer. [, , , , ] Its ability to inhibit hypoxia-inducible factor-1 (HIF-1), a transcription factor implicated in tumor growth and angiogenesis, makes it a promising target for anticancer therapy. [, , , , ]
b) Antimicrobial Research: Echinomycin exhibits strong antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains. [] Its potent antibacterial activity makes it a potential candidate for the development of novel antibiotics to combat drug-resistant bacterial infections. []
c) DNA Structure and Function Research: Echinomycin's unique ability to bind to DNA and induce structural changes has made it a valuable tool for investigating DNA structure and function. [, , , , , , , , ] Its selective binding to CpG steps and potential to induce Hoogsteen base pairs have provided insights into the conformational flexibility of DNA and its recognition by small molecules. [, , , , , , , , ]
d) Epigenetic Research: Recent research has highlighted Echinomycin's potential as an epigenetic inhibitor targeting histone methyltransferases. [] This finding suggests a possible role for Echinomycin in modulating gene expression and cellular processes through its influence on epigenetic mechanisms. []
a) Drug Delivery Systems: Overcoming the limitations posed by Echinomycin's poor water solubility and short half-life requires continued development of improved drug delivery systems. [, , ] Nanotechnology-based approaches, such as encapsulation in liposomes and targeted nanoparticles, offer exciting prospects for enhancing Echinomycin's bioavailability and therapeutic efficacy. [, , ]
b) Clinical Application for Cancer Therapy: Despite its previous clinical failures, Echinomycin's potent antitumor activity warrants further investigation for its potential use in cancer therapy. [] Employing advanced drug delivery systems and exploring synergistic combinations with other anticancer agents could pave the way for Echinomycin's reintroduction as a viable therapeutic option. []
c) Development of Novel Antibiotics: Echinomycin's potent antimicrobial activity against drug-resistant bacteria necessitates further exploration for its potential in developing new antibiotics. [, ] Synthesizing Echinomycin analogs with improved pharmacological properties and investigating its mechanism of action against resistant strains could lead to the development of effective antibacterial agents to combat the growing threat of antimicrobial resistance. [, ]
d) Elucidating the Role of Hoogsteen Base Pairs: While the occurrence of Hoogsteen base pairs in Echinomycin-DNA complexes remains a subject of debate, further research is necessary to elucidate their role in Echinomycin's biological activity. [, , , ] Employing advanced spectroscopic techniques and studying the impact of Hoogsteen base pairs on DNA replication and transcription could provide valuable insights into their significance in biological systems.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: